5,6-Bis(trifluoromethyl)pyridin-2-amine
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Overview
Description
Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The distinctive physical–chemical properties observed in TFMP derivatives are thought to be due to the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Metal Complex Formation
Pyridine derivatives, including 5,6-bis(trifluoromethyl)pyridin-2-amine, are notable for their role in forming complexes with various metal ions. Research by Anderegg et al. (1977) on similar pyridine derivatives highlights the thermodynamics of metal complex formation. This study indicates that pyridine derivatives, like this compound, can form stable complexes with a range of metal ions, showcasing their potential utility in coordination chemistry and catalysis (Anderegg et al., 1977).
Catalysis
In catalysis, this compound derivatives may play a role in various catalytic processes. Bouwkamp et al. (2006) investigated the bis(imino)pyridine iron bis(dinitrogen) complex in the catalytic [2π + 2π] cycloaddition of alpha, omega-dienes. This work suggests that such pyridine derivatives can be crucial in facilitating catalytic reactions, particularly in the context of creating cycloaddition products (Bouwkamp et al., 2006).
Synthesis of Pyridine-Pyrimidines
Compounds such as this compound are also useful in the synthesis of more complex molecules. Rahmani et al. (2018) reported an efficient synthesis method for pyridine-pyrimidines using related pyridine-based ligands. These findings underscore the role of pyridine derivatives in facilitating the construction of complex molecular structures, which can have various applications in organic chemistry and pharmaceutical development (Rahmani et al., 2018).
Supramolecular Chemistry
In the realm of supramolecular chemistry, this compound and its derivatives can be integral in the formation of complex molecular architectures. Zhang et al. (2013) demonstrated the use of flexible unsymmetrical bis(pyridyl) ligands, related to this compound, in constructing helical silver(I) coordination polymers. This research highlights the potential of pyridine derivatives in creating novel supramolecular structures, which can have implications in materials science and nanotechnology (Zhang et al., 2013).
Mechanism of Action
Target of Action
5,6-Bis(trifluoromethyl)pyridin-2-amine is a trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligand . These ligands are known to be flexible bidentate N,N-ligands that are widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .
Mode of Action
The compound interacts with its targets through a Pd-catalyzed amination reaction . This reaction involves the use of a Pd(dba)2/BINAP catalytic system . The result is the formation of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines .
Biochemical Pathways
It’s known that metal complexes of bis(pyridin-2-yl)amine-based ligands can bind with dna molecules , suggesting a potential impact on genetic material and related biochemical pathways.
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound , which could potentially affect its bioavailability.
Result of Action
It’s known that metal complexes of bis(pyridin-2-yl)amine-based ligands can demonstrate luminescent properties and possess cytotoxic activity , suggesting potential applications in imaging and cancer therapy.
Action Environment
The synthesis of such compounds can require careful optimization of the catalytic system , suggesting that the reaction conditions could potentially influence the compound’s action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5,6-Bis(trifluoromethyl)pyridin-2-amine are largely derived from its structure. It is known that metal complexes of bis(pyridin-2-yl)amine-based ligands, such as this compound, demonstrate luminescent properties, possess cytotoxic activity, and can bind with DNA molecules
Cellular Effects
Given its ability to bind with DNA molecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
5,6-bis(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-2-4(14)15-5(3)7(11,12)13/h1-2H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHNLZRUVBDNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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